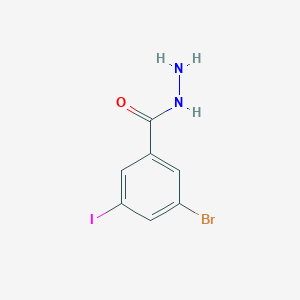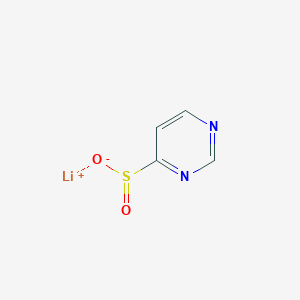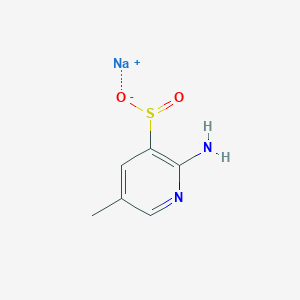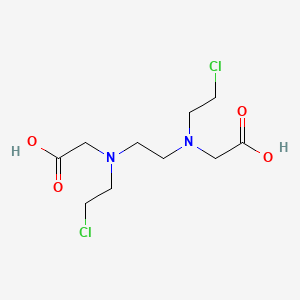
3-Bromo-5-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively, and the carboxylic acid group is converted to a hydrazide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-iodobenzoic acid.
Conversion to Hydrazide: The carboxylic acid group of 3-Bromo-5-iodobenzoic acid is converted to a hydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst can be used for condensation reactions.
Major Products:
Hydrazones: Formed from the reaction of this compound with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-iodobenzohydrazide involves its interaction with biological molecules:
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-iodobenzoic acid: The parent compound from which 3-Bromo-5-iodobenzohydrazide is derived.
3-Bromo-5-iodoaniline: Another derivative of 3-Bromo-5-iodobenzoic acid with an amino group instead of a hydrazide group.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, as well as the hydrazide functional group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H6BrIN2O |
|---|---|
Molekulargewicht |
340.94 g/mol |
IUPAC-Name |
3-bromo-5-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |
InChI-Schlüssel |
AEVXOFWTMFVLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)I)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)


![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)



